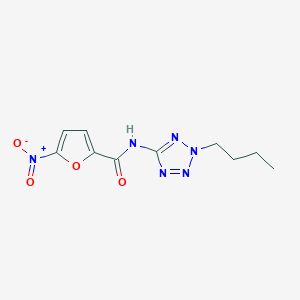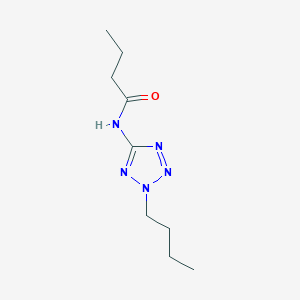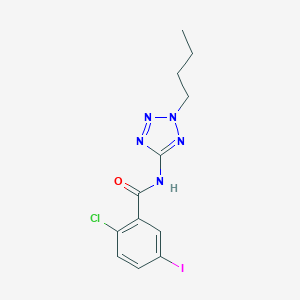
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to activate the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in the regulation of various physiological processes, including inflammation and neuroprotection.
Biochemical and Physiological Effects:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to activate the α7nAChR, which is involved in the regulation of inflammation and neuroprotection. In vivo studies have shown that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is its potent anti-inflammatory and neuroprotective effects. This makes it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Additionally, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit low toxicity and high bioavailability, which makes it a promising therapeutic agent. However, one of the limitations of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. One of the future directions is to investigate the potential therapeutic applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in various inflammatory and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could focus on the development of novel N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide analogs with improved solubility and potency. Furthermore, the mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide could be further elucidated to better understand its anti-inflammatory and neuroprotective effects. Finally, future research could investigate the potential of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide as a therapeutic agent for chronic pain.
Métodos De Síntesis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can be synthesized by reacting 4,5-dichloro-2-aminobenzoic acid with 2-mercapto-5-methoxybenzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. This synthesis method has been reported to yield N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is in the treatment of inflammatory diseases. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit analgesic effects, which make it a potential candidate for the treatment of chronic pain.
Propiedades
Fórmula molecular |
C17H14Cl2N2O4S |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-23-10-6-8(7-11(24-2)15(10)25-3)16(22)21-17-20-14-12(26-17)5-4-9(18)13(14)19/h4-7H,1-3H3,(H,20,21,22) |
Clave InChI |
ZDYTXHKYTCPLGV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
![N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251183.png)